(-)-10-Camphorsulfonimine is a stable, crystalline bicyclic sulfonylimine derived from camphor-10-sulfonic acid. It serves as an established chiral building block and direct precursor to two of the most widely used classes of chiral reagents: Davis's oxaziridines (via oxidation) and Oppolzer's camphorsultams (via reduction). Featuring a rigid bicycloheptane framework fused to a sulfonimine ring, this compound provides a highly controlled steric environment that enforces strict diastereofacial discrimination during nucleophilic attack. As a solid, shelf-stable intermediate, it offers superior handling characteristics compared to liquid chiral auxiliaries, making it a critical procurement target for pharmaceutical process chemistry and asymmetric synthesis workflows requiring reliable, scalable stereocontrol [1].
Substituting (-)-10-camphorsulfonimine with acyclic sulfonylimines or racemic equivalents fundamentally compromises downstream stereocontrol and process economics. Acyclic sulfonylimines suffer from conformational flexibility, leading to poor diastereofacial selectivity unless paired with expensive, sterically demanding reagents like LiAl(O-t-Bu)3H. In contrast, the rigid bicyclic scaffold of (-)-10-camphorsulfonimine locks the reactive imine face, enabling the use of inexpensive reagents like NaBH4 to achieve >90% stereoselectivity. Furthermore, substitution with the (+)-enantiomer (CAS 107869-45-4) will invert the absolute configuration of all downstream products—such as yielding (1R)-(-)-oxaziridine instead of the (1S)-(+)-oxaziridine—which is catastrophic in pharmaceutical manufacturing where only one enantiomer possesses the desired biological activity [1].
Oxidation of (-)-10-camphorsulfonimine yields (1S)-(+)-(10-camphorsulfonyl)oxaziridine, a neutral, aprotic oxidant that enables the asymmetric α-hydroxylation of ketone enolates. In standardized assays, this oxaziridine achieves up to 95% enantiomeric excess (ee) in the synthesis of α-hydroxy ketones. In contrast, racemic N-sulfonyloxaziridines provide 0% ee, and acyclic chiral variants exhibit highly variable and generally lower stereocontrol due to conformational flexibility [1].
| Evidence Dimension | Enantiomeric excess (ee) in α-hydroxylation of ketone enolates |
| Target Compound Data | Up to 95% ee (using derived (1S)-(+)-oxaziridine) |
| Comparator Or Baseline | 0% ee (racemic oxaziridines) |
| Quantified Difference | 95% absolute increase in enantiomeric excess |
| Conditions | NHMDS, -78 °C, ketone enolate substrates |
Allows buyers to synthesize enantiopure pharmaceutical intermediates directly, bypassing the need for costly and yield-reducing downstream chiral resolution steps.
The rigid bicyclic structure of (-)-10-camphorsulfonimine ensures that hydride attack occurs exclusively from the less hindered exo-face. This allows manufacturers to use inexpensive sodium borohydride (NaBH4) to reduce the imine to (-)-camphorsultam in >90% yield as a single diastereomer. Acyclic sulfonylimines require the much bulkier and more expensive lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) to achieve comparable diastereoselectivity, significantly increasing process costs and workup complexity [1].
| Evidence Dimension | Reducing agent requirement for >90% diastereoselectivity |
| Target Compound Data | Inexpensive NaBH4 (>90% yield, single diastereomer) |
| Comparator Or Baseline | Expensive LiAl(O-t-Bu)3H required for acyclic sulfonylimines |
| Quantified Difference | Elimination of bulky hydride requirement while maintaining >90% yield |
| Conditions | Methanol or THF solvent, standard reduction protocols |
Drastically reduces reagent costs and simplifies purification when scaling up the production of chiral auxiliaries.
Distinguishing between the enantiomers of camphorsulfonimine is critical for downstream success. (-)-10-Camphorsulfonimine exhibits a specific rotation of [α]20/D -31° to -34° (c=1, CHCl3), whereas its enantiomer, (+)-10-camphorsulfonimine, exhibits an equal but opposite rotation of +31° to +34°. Because both enantiomers share an identical melting point (228-230 °C) and NMR spectra, this ~65° net difference in specific rotation is the primary quantitative metric for lot-to-lot identity verification in procurement .
| Evidence Dimension | Specific optical rotation [α]20/D |
| Target Compound Data | -31° to -34° (c=1, CHCl3) |
| Comparator Or Baseline | +31° to +34° for the (+)-enantiomer |
| Quantified Difference | ~65° net difference in polarimetric response |
| Conditions | c=1 in chloroform at 20 °C |
Provides a definitive, low-cost analytical metric to verify the correct enantiomer is procured before initiating expensive, stereospecific manufacturing steps.
Directly following from its role as an oxidation precursor, (-)-10-camphorsulfonimine is the exact starting material required to manufacture the (1S)-(+) enantiomer of Davis's oxaziridine. This reagent is subsequently used for the asymmetric α-hydroxylation of enolates and the enantioselective oxidation of sulfides to chiral sulfoxides, which are critical steps in the synthesis of proton pump inhibitors and other chiral active pharmaceutical ingredients [1].
Leveraging its highly stereoselective reduction profile with NaBH4, (-)-10-camphorsulfonimine is the direct procurement choice for synthesizing (-)-10,2-camphorsultam. This chiral auxiliary is widely employed in asymmetric Diels-Alder reactions, alkylations, and aldol condensations where the specific absolute configuration provided by the (-)-enantiomer is required [2].
The rigid sulfonimine framework can be functionalized prior to oxidation to create specialized chiral oxidants or amination reagents. Procuring (-)-10-camphorsulfonimine allows process chemists to develop custom N-fluoro or N-sulfonyl derivatives that transfer heteroatoms to prochiral substrates with high enantiomeric excess, relying on the predictable steric shielding of the bicyclic core [3].